molecular formula C13H28N2S B14533936 N-Nonyl-N'-propylthiourea CAS No. 62552-20-9

N-Nonyl-N'-propylthiourea

Cat. No.: B14533936
CAS No.: 62552-20-9
M. Wt: 244.44 g/mol
InChI Key: WCJKFVOZJCLLMA-UHFFFAOYSA-N
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Description

N-Nonyl-N’-propylthiourea is a chemical compound belonging to the class of thioureas. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a nonyl group (a nine-carbon alkyl chain) and a propyl group (a three-carbon alkyl chain) attached to the nitrogen atoms of the thiourea moiety. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nonyl-N’-propylthiourea can be synthesized through the reaction of nonylamine and propyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Nonylamine+Propyl isothiocyanateN-Nonyl-N’-propylthiourea\text{Nonylamine} + \text{Propyl isothiocyanate} \rightarrow \text{N-Nonyl-N'-propylthiourea} Nonylamine+Propyl isothiocyanate→N-Nonyl-N’-propylthiourea

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-Nonyl-N’-propylthiourea may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Nonyl-N’-propylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The alkyl groups attached to the nitrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the reagents used.

Scientific Research Applications

N-Nonyl-N’-propylthiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Nonyl-N’-propylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-Nonyl-N’-methylthiourea
  • N-Nonyl-N’-ethylthiourea
  • N-Nonyl-N’-butylthiourea

Comparison

N-Nonyl-N’-propylthiourea is unique due to its specific alkyl chain lengths, which influence its solubility, reactivity, and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

62552-20-9

Molecular Formula

C13H28N2S

Molecular Weight

244.44 g/mol

IUPAC Name

1-nonyl-3-propylthiourea

InChI

InChI=1S/C13H28N2S/c1-3-5-6-7-8-9-10-12-15-13(16)14-11-4-2/h3-12H2,1-2H3,(H2,14,15,16)

InChI Key

WCJKFVOZJCLLMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)NCCC

Origin of Product

United States

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